molecular formula C9H6Cl2N2O B13924347 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one

3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one

Cat. No.: B13924347
M. Wt: 229.06 g/mol
InChI Key: OHWJQWBUEIIGBY-UHFFFAOYSA-N
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Description

3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core with chloro and chloromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one typically involves the chlorination of precursor naphthyridine compounds. One common method is the chlorination of 1,5-naphthyridin-2(1H)-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of eco-friendly chlorinating agents, such as chloramine-T, has also been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloromethyl groups enhance its binding affinity to these targets, leading to the modulation of specific biochemical pathways. This compound can inhibit or activate certain enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 3-Chloro-7-methylisoquinoline
  • 3-Chloro-7-methoxyisoquinoline
  • 3-Chloro-4-methoxychalcone

Comparison: Compared to these similar compounds, 3-Chloro-7-(chloromethyl)-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern on the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

3-chloro-7-(chloromethyl)-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C9H6Cl2N2O/c10-3-5-1-8-7(12-4-5)2-6(11)9(14)13-8/h1-2,4H,3H2,(H,13,14)

InChI Key

OHWJQWBUEIIGBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=O)C(=C2)Cl)CCl

Origin of Product

United States

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